molecular formula C5H5IN2O2S B2876815 Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate CAS No. 1379328-31-0

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2876815
CAS No.: 1379328-31-0
M. Wt: 284.07
InChI Key: RKKBVIOXRTUAGQ-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is a halogenated heterocyclic compound with a thiadiazole core functionalized with an iodine atom at position 5 and an ester group at position 2. The iodine substituent may enhance bioactivity due to its electron-withdrawing effects and larger atomic radius, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKBVIOXRTUAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate typically involves the iodination of a thiadiazole precursor. One common method involves the reaction of ethyl 1,3,4-thiadiazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or DMF.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazoles, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring.

    Coupling Reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The thiadiazole ring can also interact with various biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (CAS 64837-49-6)
  • Physicochemical Properties: Molecular formula: C₅H₅ClN₂O₂S; Molecular weight: 192.62 g/mol . Melting point: 132–134°C; Boiling point: 343.8°C . Solubility: Soluble in ethanol and ether .
  • Synthesis : Prepared via Sandmeyer bromination using tert-butyl nitrite and CuBr₂, yielding 71% under mild conditions .
  • Applications : Serves as a precursor for Suzuki couplings in drug synthesis .
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
  • Synthesis: Derived from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2) using tert-butyl nitrite and CuBr₂ in acetonitrile at room temperature .
  • Yield : 71% under optimized gram-scale conditions .
  • Reactivity : Bromine's moderate electronegativity balances reactivity and stability, making it suitable for cross-coupling reactions .
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate
  • Inference from Analogs: Expected higher molecular weight (~294 g/mol for potassium salt) compared to chloro/bromo derivatives . Likely lower solubility in polar solvents due to iodine's hydrophobicity. Potential enhanced bioactivity in anticancer applications due to iodine's electron-withdrawing effects .

Functionalized Derivatives

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2)
  • Role : Key precursor for halogenated derivatives. Reacts with tert-butyl nitrite and CuBr₂/CuI₂ to form bromo/iodo analogs .
  • Safety : Harmful by inhalation, skin contact, or ingestion .
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate
  • Synthesis : Achieved via Suzuki–Miyaura coupling of bromo-thiadiazole intermediates .
  • Applications: Used in synthesizing kinase inhibitors and cannabinoid receptor agonists .
Ethyl 5-((4-acetamidophenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate
  • Properties : High melting point (271–273°C) due to hydrogen bonding from acetamido and phenyl groups .
  • Spectral Data : IR shows C=O stretches at 1737 cm⁻¹, comparable to other esters .

Data Tables

Table 1: Physicochemical Comparison of Halogenated Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate 192.62 132–134 343.8 Ethanol, ether
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate ~237.5 (estimated) Not reported Not reported Organic solvents
Potassium 5-iodo-1,3,4-thiadiazole-2-carboxylate 294.11 Not reported Not reported Limited data

Biological Activity

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and sulfur atoms, with an ethyl ester group and an iodine substituent. Its molecular formula is C5H6N2O2SC_5H_6N_2O_2S, and it has a molecular weight of approximately 206.18 g/mol. The presence of the iodine atom is significant for its biological activity, influencing both the reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer effects. This compound has been investigated in various cancer models:

Cancer Type Mechanism of Action Findings
Non-small cell lung cancerInduction of apoptosis via caspase activationSignificant reduction in cell viability (IC50 = 15 µM) in vitro
Breast cancerInhibition of HDAC activityReduced proliferation of MDA-MB-231 cells; xenograft growth inhibition
Colon cancerCell cycle arrestIC50 value of 12 µM against HCT-116 cells; increased apoptosis observed

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal effect32 µg/mL
Escherichia coliInhibition of growth16 µg/mL
Candida albicansModerate antifungal activity64 µg/mL

The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways crucial for microbial survival .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of thiadiazole derivatives. This compound has shown activity against certain viral strains:

Virus Activity EC50 Value
Dengue VirusInhibition of viral replication2.1 µM
Tobacco Mosaic VirusSignificant reduction in viral titersEC50 = 30.57 µM

These findings suggest that the compound may interfere with viral entry or replication processes within host cells .

Case Studies

  • Anticancer Study : A study published in PMC demonstrated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models for breast and colon cancers. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over four weeks .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against E. coli strains resistant to common treatments. The study highlighted its potential as a lead compound for developing new antibacterial agents .
  • Antiviral Research : A recent investigation into the antiviral properties revealed that the compound significantly reduced Dengue virus replication in vitro by targeting viral RNA synthesis pathways .

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